N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1017662-80-4
VCID: VC11954191
InChI: InChI=1S/C20H22N2O3S2/c1-14-22-20(17-4-3-13-26-17)18(27-14)9-10-19(23)21-11-12-25-16-7-5-15(24-2)6-8-16/h3-8,13H,9-12H2,1-2H3,(H,21,23)
SMILES: CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.5 g/mol

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

CAS No.: 1017662-80-4

Cat. No.: VC11954191

Molecular Formula: C20H22N2O3S2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(4-methoxyphenoxy)ethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide - 1017662-80-4

Specification

CAS No. 1017662-80-4
Molecular Formula C20H22N2O3S2
Molecular Weight 402.5 g/mol
IUPAC Name N-[2-(4-methoxyphenoxy)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Standard InChI InChI=1S/C20H22N2O3S2/c1-14-22-20(17-4-3-13-26-17)18(27-14)9-10-19(23)21-11-12-25-16-7-5-15(24-2)6-8-16/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Standard InChI Key UXQRMHWFHFQHFA-UHFFFAOYSA-N
SMILES CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3
Canonical SMILES CC1=NC(=C(S1)CCC(=O)NCCOC2=CC=C(C=C2)OC)C3=CC=CS3

Introduction

Structural Overview

The compound can be described as follows:

  • Core Structure: It features a thiazole ring substituted with a methyl group and a thiophene moiety. This heterocyclic core is connected to a propanamide chain.

  • Side Chains: The propanamide chain is further modified with a 4-methoxyphenoxyethyl group.

  • Key Functional Groups:

    • Ether (-O-) in the methoxyphenoxyethyl group.

    • Amide (-CONH-) in the propanamide backbone.

    • Heterocycles: Thiazole and thiophene rings.

Molecular Formula:

C18_{18}H20_{20}N2_{2}O3_{3}S2_{2}

Structural Representation:

The molecule integrates aromaticity from the phenoxy and thiophene groups, contributing to its stability and potential reactivity.

Synthesis Pathway

A plausible synthetic route for this compound involves:

  • Preparation of the Thiazole Core:

    • Start with a thiophene derivative and react it with precursors like α-haloketones and thiourea to form the thiazole ring.

    • Introduce the methyl group via alkylation.

  • Formation of the Propanamide Chain:

    • React the thiazole derivative with acrylamide or similar compounds under controlled conditions to form the amide linkage.

  • Attachment of the Methoxyphenoxyethyl Group:

    • Use a Williamson ether synthesis approach, reacting 4-methoxyphenol with ethylene oxide or an ethyl halide derivative to form the side chain.

    • Couple this side chain to the amide backbone using nucleophilic substitution or amidation reactions.

Reaction Conditions:

  • Solvents: Dimethylformamide (DMF), ethanol.

  • Catalysts: Potassium carbonate or triethylamine for base-catalyzed steps.

  • Temperature: Moderate heating (50–80°C) for coupling reactions.

Potential Applications

This compound's structure suggests it may have applications in pharmaceuticals or materials science:

  • Pharmaceutical Potential:

    • The thiazole and thiophene moieties are common in bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.

    • The amide group enhances solubility and bioavailability.

  • Molecular Docking Studies:

    • Computational studies could explore its binding affinity to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.

  • Material Science:

    • The aromatic ether linkage may provide thermal stability, making it useful in polymer synthesis or as a precursor for advanced materials.

Analytical Characterization

To confirm its structure, the following techniques would be employed:

TechniquePurposeExpected Outcome
NMR SpectroscopyIdentify proton (1^1H) and carbon (13^13C) environmentsPeaks for methoxy (-OCH3_3) and aromatic protons
Mass SpectrometryDetermine molecular weightPeak at m/z = 380 (approximate value)
IR SpectroscopyConfirm functional groupsBands for C=O (amide), C-O (ether), C-S (thiazole)
X-Ray CrystallographyVerify 3D molecular structureBond angles and torsional conformations

Challenges and Future Directions

  • Synthetic Challenges:

    • Ensuring regioselectivity during thiazole formation.

    • Avoiding side reactions during etherification.

  • Future Research:

    • Investigate biological activity through in vitro assays.

    • Optimize synthesis for scalability and environmental sustainability.

This compound represents a promising candidate for further exploration due to its structural complexity and potential applications in diverse fields such as medicinal chemistry and materials science.

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